
IUPAC name for 5-Bromo-2-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Bromo-2-isopropoxyaniline

Cat. No.: B1517551 Get Quote

An In-Depth Technical Guide to 5-Bromo-2-isopropoxyaniline: Properties, Synthesis, and

Applications in Drug Discovery

Introduction
5-Bromo-2-isopropoxyaniline is a substituted aniline derivative that serves as a crucial

building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional

nature—featuring an amine, a bromine atom, and an isopropoxy ether on an aromatic scaffold

—renders it a highly versatile intermediate for constructing complex molecular architectures.

The strategic placement of these functional groups allows for sequential, regioselective

modifications, making it a valuable precursor for novel pharmaceutical agents and advanced

materials.

The presence of a bromine atom facilitates a wide array of carbon-carbon and carbon-

heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. The

nucleophilic amino group is a key handle for amidation, sulfonylation, and diazotization

reactions, while the sterically bulky isopropoxy group modulates the electronic properties and

lipophilicity of the molecule. This guide, intended for researchers, scientists, and drug

development professionals, provides a comprehensive overview of the physicochemical

properties, synthetic methodologies, and key applications of 5-Bromo-2-isopropoxyaniline,

grounding its utility in established chemical principles and field-proven insights.

Part 1: Structural and Physicochemical
Characterization
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A thorough understanding of a compound's fundamental properties is paramount for its

effective application. This section details the structural identifiers and physicochemical

characteristics of 5-Bromo-2-isopropoxyaniline.

Chemical Identity
The compound is unambiguously identified by several key descriptors, summarized below.

Identifier Value Source

IUPAC Name
5-bromo-2-propan-2-

yloxyaniline
[1]

CAS Number 1019442-22-8 [1][2][3]

Molecular Formula C₉H₁₂BrNO [1][3]

Molecular Weight 230.10 g/mol [1]

Canonical SMILES
CC(C)OC1=C(C=C(C=C1)Br)

N
[1][4]

InChI Key
ZLBJGAIDWQCWTD-

UHFFFAOYSA-N
[1]

Physicochemical Properties
The physical and chemical properties of 5-Bromo-2-isopropoxyaniline dictate its behavior in

reaction media, its purification requirements, and its potential ADME (Absorption, Distribution,

Metabolism, Excretion) profile when incorporated into larger drug molecules.

Property Value Source / Method

Boiling Point
296.3 ± 20.0 °C (at 760

mmHg)
[1]

Density 1.4 ± 0.1 g/cm³ [1]

pKa 4.48 ± 0.11 Predicted[2]

XLogP 2.7 Predicted[4]
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The predicted pKa of 4.48 suggests the aniline moiety is weakly basic, a characteristic

influenced by the electron-donating isopropoxy group and the electron-withdrawing bromine

atom.[2] The XLogP value of 2.7 indicates moderate lipophilicity, a crucial parameter in drug

design for balancing solubility and membrane permeability.[4]

Anticipated Spectroscopic Profile
While specific experimental spectra require acquisition, the structure of 5-Bromo-2-
isopropoxyaniline allows for the confident prediction of its key spectroscopic features.

¹H NMR (Proton NMR): The spectrum is expected to show a doublet around 1.3 ppm (6H) for

the two methyl groups of the isopropoxy moiety and a septet around 4.5 ppm (1H) for the

methine proton. The aromatic region should display three distinct signals corresponding to

the protons on the benzene ring. A broad singlet, corresponding to the -NH₂ protons, would

also be present, and its chemical shift would be solvent-dependent.

¹³C NMR (Carbon NMR): The spectrum would show nine distinct carbon signals. The

isopropoxy group would be represented by two signals: one around 22 ppm for the methyl

carbons and another around 71 ppm for the methine carbon. The aromatic region would

display six signals, with the carbons directly attached to bromine, oxygen, and nitrogen

showing characteristic shifts.

IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching for the

primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching (aromatic

and aliphatic), C-O-C stretching for the ether linkage (around 1200-1000 cm⁻¹), and a C-Br

stretching band in the fingerprint region (typically below 600 cm⁻¹).

Mass Spectrometry (MS): High-resolution mass spectrometry would show a characteristic

isotopic pattern for the molecular ion [M]+ due to the presence of the bromine atom (⁷⁹Br and

⁸¹Br in an approximate 1:1 ratio). Predicted collision cross-section (CCS) values for various

adducts, such as [M+H]⁺ at 142.8 Å², have been calculated and can aid in identification.[4]

Part 2: Synthesis and Manufacturing Workflow
As a building block, an efficient and scalable synthetic route to 5-Bromo-2-isopropoxyaniline
is critical. While multiple pathways are conceivable, a robust three-step synthesis starting from

commercially available 4-bromo-2-nitrophenol is proposed below. This approach leverages two
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fundamental and reliable transformations in organic chemistry: the Williamson ether synthesis

and the reduction of an aromatic nitro group.

Proposed Synthetic Pathway

4-Bromo-2-nitrophenol 1-Bromo-2-isopropoxy-4-nitrobenzene

  Step 1: Williamson Ether Synthesis
  (2-bromopropane, K₂CO₃, Acetone)

5-Bromo-2-isopropoxyaniline

  Step 2: Nitro Group Reduction
  (Fe, NH₄Cl, EtOH/H₂O)

5-Bromo-2-isopropoxyaniline

Pd-Catalyzed Cross-Coupling
(e.g., Suzuki, Buchwald-Hartwig)

via -Br

Amide Bond Formation
(Acyl Chlorides, Carboxylic Acids)

via -NH₂

Sulfonamide Formation
(Sulfonyl Chlorides)

via -NH₂

Other Transformations
(e.g., Diazotization, Alkylation)

via -NH₂

Biaryl or N-Aryl Derivatives Amides Sulfonamides Diverse Derivatives

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1517551#iupac-name-for-5-bromo-2-
isopropoxyaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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